![molecular formula C21H18N6O2S2 B2507649 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 1327309-86-3](/img/structure/B2507649.png)

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

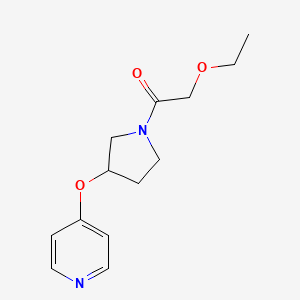

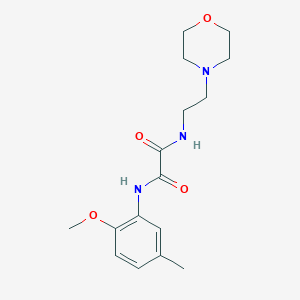

The compound "2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide" is a complex molecule that appears to be related to a class of compounds with potential antimicrobial and hemolytic properties. The structure of this compound suggests that it contains several heterocyclic components, such as benzimidazole, oxadiazole, and benzothiazole moieties, which are often found in biologically active molecules.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides was synthesized through a multi-step process starting from benzoic acid, proceeding through ethyl benzoate and benzohydrazide, and culminating in the formation of 5-phenyl-1,3,4-oxadiazol-2-thiol. The final compounds were obtained by reacting this intermediate with various N-alkyl/aryl substituted 2-bromoacetamides in the presence of DMF and sodium hydride .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques. For example, the synthesized N-substituted acetamides mentioned above were characterized by EI-MS, IR, and (1)H-NMR, confirming their successful synthesis . Additionally, the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals, which share a part of the molecular framework with the compound of interest, were studied, revealing the importance of hydrogen bonding in the assembly of these molecules .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through the synthesis of novel molecules. For instance, a series of novel compounds were synthesized from reactions involving benzothiazole and its derivatives, indicating that the thiazole moiety can participate in various chemical transformations . This suggests that the thiazole component of the compound may also contribute to its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been investigated. The antimicrobial and hemolytic activities of the synthesized N-substituted acetamides were evaluated, and most compounds exhibited activity against selected microbial species. However, one compound, in particular, was identified as the most active, while another showed higher cytotoxicity, indicating a range of biological activities and toxicities within this class of compounds . The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals were also studied, highlighting the role of hydrogen bonding in their solid-state assembly .

Applications De Recherche Scientifique

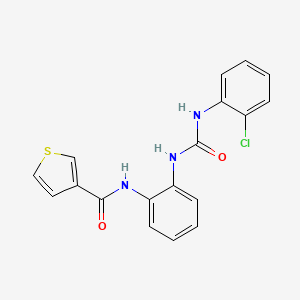

Antibacterial Properties :

- A study synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These compounds were found to have significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

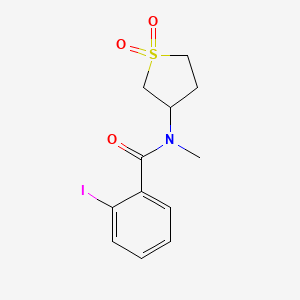

Corrosion Inhibition :

- Another research demonstrated that derivatives of 1,3,4-oxadiazole, including those with a benzimidazole moiety, are effective corrosion inhibitors for mild steel in sulfuric acid. This was assessed through various techniques, including gravimetric and electrochemical methods, and supported by thermodynamic and kinetic parameters (Ammal, Prajila, & Joseph, 2018).

Antioxidant Activity :

- Novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles were prepared and evaluated for their antioxidant properties. The study involved in vitro determination of rat liver microsomal lipid peroxidation levels and found significant inhibition, indicating strong antioxidant activity (Alp et al., 2015).

Antimicrobial and Hemolytic Activity :

- Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant antimicrobial activity against various Gram-negative and Gram-positive bacteria. The compounds were also evaluated for their hemolytic activity (Khalid et al., 2016).

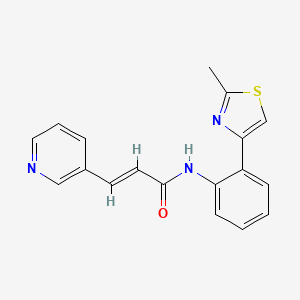

Anticancer Potential :

- A study on the synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides found that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

Mécanisme D'action

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds is characterized by the fusion of a benzene and imidazole ring. Benzimidazoles are part of several drugs and molecules essential in medicine, including antihistamines (like bilastine ) and anthelmintics .

Oxadiazoles

are aromatic compounds containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. They are known for their wide range of biological activities and are used in the development of various drugs .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2S2/c1-12-22-16-10-13(6-7-17(16)31-12)23-19(28)11-30-21-27-26-20(29-21)9-8-18-24-14-4-2-3-5-15(14)25-18/h2-7,10H,8-9,11H2,1H3,(H,23,28)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYVLSVIFGPVTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)

![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)

![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)

![Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2507587.png)

![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)